N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine can be achieved through various methods. One common approach involves the cyclization of hydrazones with alkynes under mild conditions . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a building block for the cycloaddition with terminal alkynes . These reactions typically require catalysts such as silver or copper and are conducted under controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as bromine or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve the use of halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine include bromine, hydrogen peroxide, hydrazine, and various halides . These reactions are typically conducted under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological context . The detailed molecular mechanisms are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine include:
- 3-cyclopropyl-1-ethyl-1H-pyrazole
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 5-amino-pyrazoles
Uniqueness
N~3~-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1431970-01-2 |
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Molecular Formula |
C8H15ClN4 |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
3-N-cyclopropyl-1-ethylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-12-5-7(9)8(11-12)10-6-3-4-6;/h5-6H,2-4,9H2,1H3,(H,10,11);1H |
InChI Key |
ILGYLHCVBYMJAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NC2CC2)N.Cl |
Origin of Product |
United States |
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